

Application Notes and Protocols for PF-429242 Dihydrochloride Cell-Based Assays

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Compound of Interest

Compound Name: PF429242 dihydrochloride

Cat. No.: B3026396

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Introduction

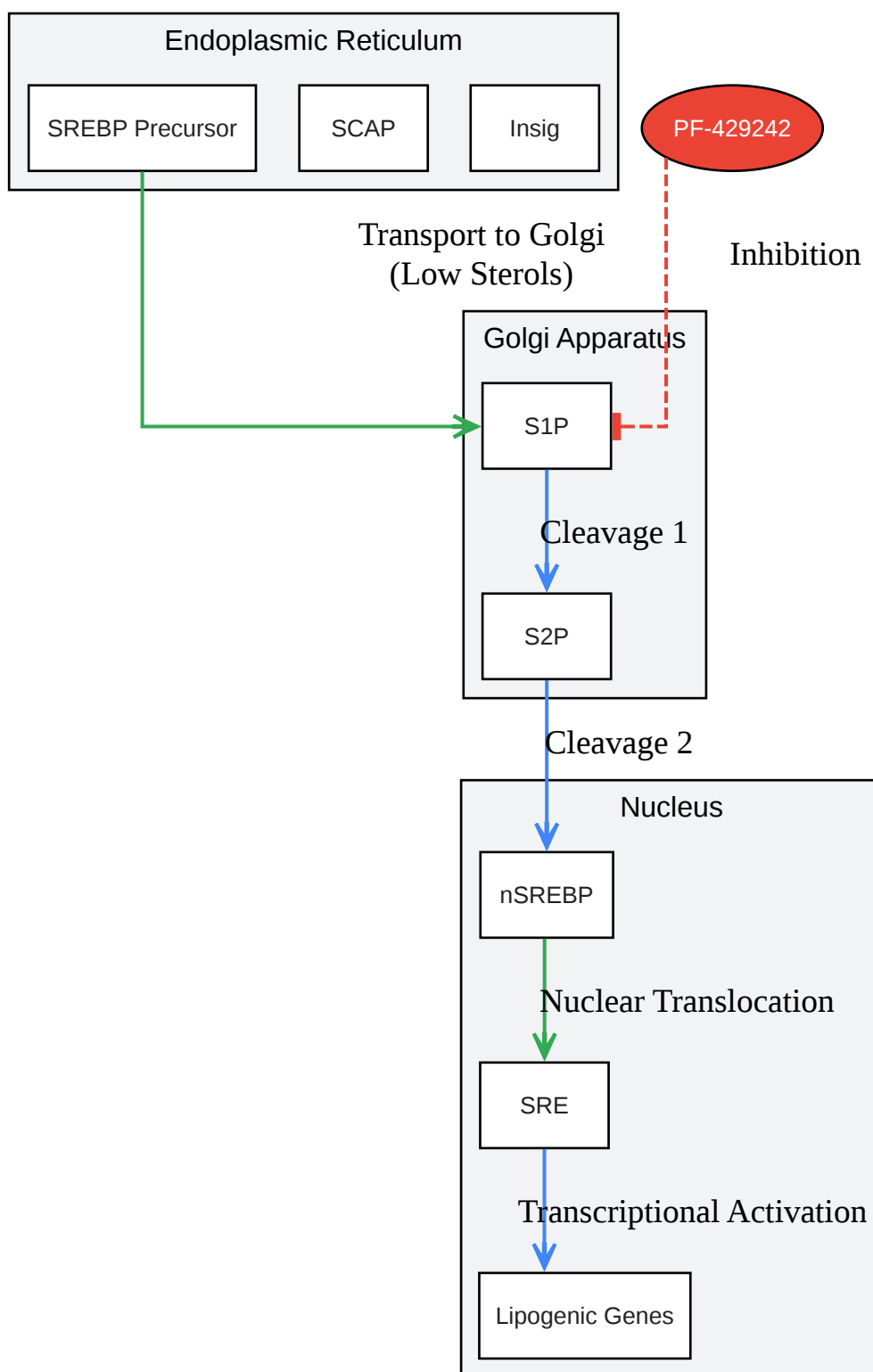
PF-429242 dihydrochloride is a potent, reversible, and competitive inhibitor of the Site-1 Protease (S1P), also known as sterol regulatory element-binding protein (SREBP) site 1 protease.[1][2][3][4] S1P plays a critical role in the activation of SREBPs, which are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis.[1][5] By inhibiting S1P, PF-429242 effectively blocks the proteolytic processing of SREBPs, leading to a reduction in lipogenesis.[1][5] This compound has been utilized in various cell-based assays to investigate its effects on lipid metabolism, cell proliferation, and viral replication.[1][5][6][7]

Mechanism of Action

PF-429242 targets and inhibits the enzymatic activity of S1P.[1][2] In the canonical SREBP signaling pathway, SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. Upon sterol depletion, the SREBPs are transported to the Golgi apparatus, where they are sequentially cleaved by S1P and Site-2 Protease (S2P). This two-step cleavage releases the N-terminal domain of the SREBP, which then translocates to the nucleus and activates the transcription of genes involved in lipid biosynthesis. PF-429242

competitively inhibits S1P, thereby preventing the initial cleavage of SREBP and halting the entire downstream signaling cascade.[1][5]

Signaling Pathway



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Caption: SREBP signaling pathway and the inhibitory action of PF-429242.

Quantitative Data

| Parameter | Value | Cell Line | Reference |
|------------------------------|--------------|-----------|-----------|
| IC50 (S1P Inhibition) | 170 nM | N/A | [5] |
| IC50 (S1P Inhibition) | 175 nM | N/A | [1][2][3] |
| IC50 (Cholesterol Synthesis) | 0.5 μ M | HepG2 | [1][3] |
| IC50 (Cholesterol Synthesis) | 0.53 μ M | CHO | [2][8] |

Experimental Protocols

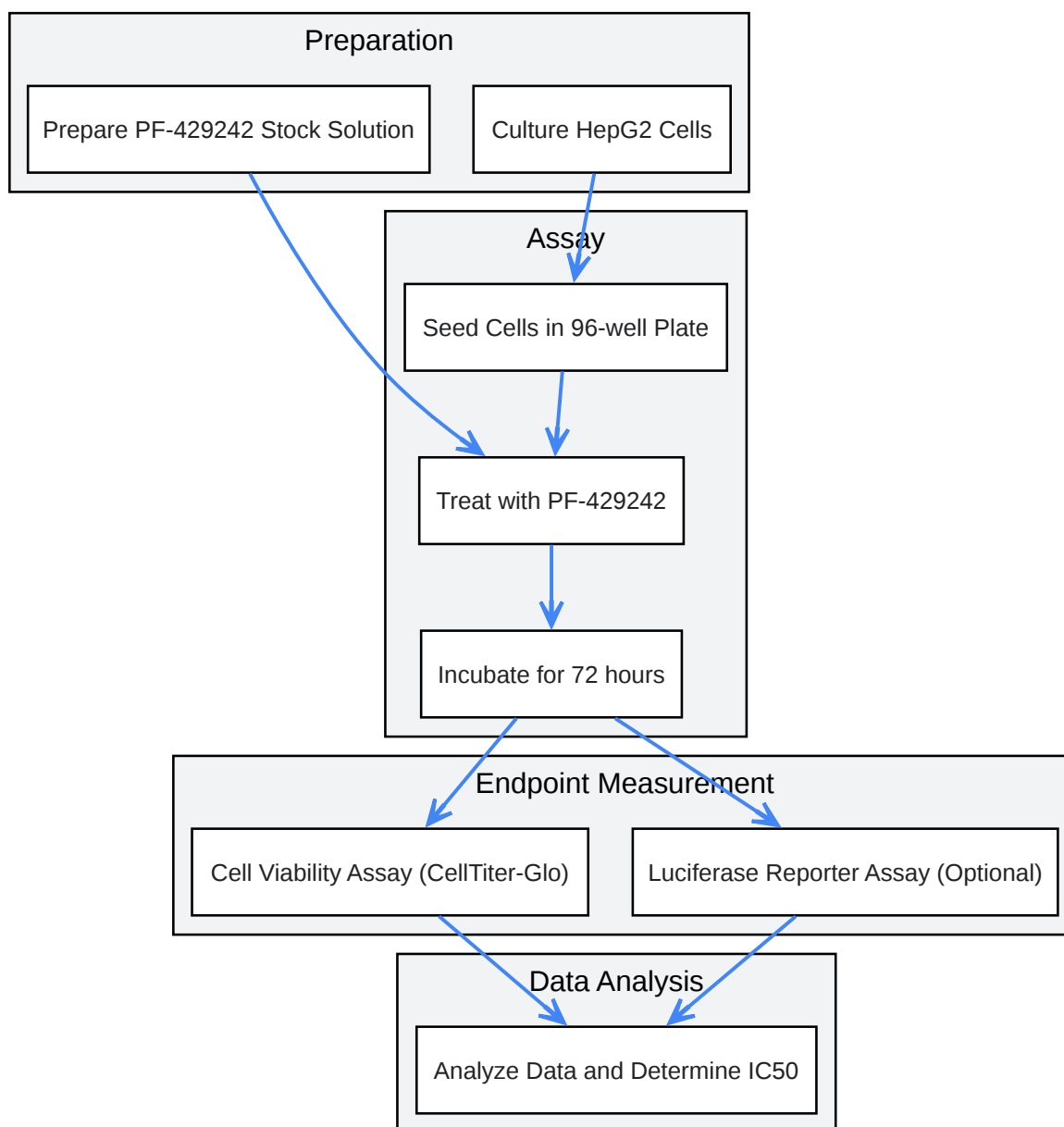
Objective: To determine the effect of PF-429242 dihydrochloride on cell viability and SREBP-mediated gene expression in a human liver cell line (HepG2).

Materials:

- PF-429242 dihydrochloride
- HepG2 cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- 96-well clear-bottom black plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luciferase reporter plasmid with a Sterol Response Element (SRE) promoter (optional)

- Transfection reagent (optional)
- DMSO (for stock solution preparation)

Experimental Workflow



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